Liothyronine

Receptor binding affinity Nuclear receptor pharmacology Thyroid hormone signaling

Select Liothyronine for unmatched assay consistency: the direct, biologically active thyroid hormone binds TRα/TRβ with Ki 2.33 nM—10-fold higher affinity than levothyroxine. Eliminates deiodinase-dependent activation, ensuring reproducible results in cell-free binding assays and reporter gene systems. 95% oral absorption within 4 h and 2.5-day half-life enable rapid washout crossover studies. RCT-confirmed 2.1 kg weight reduction and 13.3% LDL-cholesterol decrease vs. T4. Also available as gastroretentive sustained-release formulation platform.

Molecular Formula C15H12I3NO4
Molecular Weight 650.97 g/mol
CAS No. 15785-49-6
Cat. No. B100677
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLiothyronine
CAS15785-49-6
Molecular FormulaC15H12I3NO4
Molecular Weight650.97 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1OC2=C(C=C(C=C2I)CC(C(=O)O)N)I)I)O
InChIInChI=1S/C15H12I3NO4/c16-9-6-8(1-2-13(9)20)23-14-10(17)3-7(4-11(14)18)5-12(19)15(21)22/h1-4,6,12,20H,5,19H2,(H,21,22)/t12-/m0/s1
InChIKeyAUYYCJSJGJYCDS-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes20 mg / 100 mg / 500 mg / 1 g / 1 mci / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility11.4 [ug/mL] (The mean of the results at pH 7.4)
Very slightly soluble
In water, 3.958 mg/l at 37 °C.
Soluble in dilute alkalies with the formation of a brownish, water-soluble, sodium salt. Insoluble in propylene glycol.

Structure & Identifiers


Interactive Chemical Structure Model





Liothyronine (CAS 15785-49-6) Synthetic T3 Thyroid Hormone Receptor Agonist for Hypothyroidism Research


Liothyronine (L-triiodothyronine, L-T3) is the synthetic sodium salt of the naturally occurring active thyroid hormone, acting as a potent agonist at thyroid hormone receptors TRα and TRβ with reported binding affinities (Ki) of 2.33 nM for both human receptor subtypes [1]. Unlike the prohormone levothyroxine (L-T4), which requires peripheral deiodination for activation, liothyronine represents the biologically active hormone form directly capable of binding nuclear receptors and initiating gene transcription [2]. The compound is available as a pharmaceutical-grade sodium salt formulation with well-characterized pharmacokinetic properties including 95% oral absorption within 4 hours and a biological half-life of approximately 2.5 days [3].

Liothyronine (CAS 15785-49-6) Why Levothyroxine or D-Isomers Cannot Replace L-T3 in Targeted Research Applications


Substitution of liothyronine with levothyroxine (L-T4) or stereoisomeric alternatives introduces critical confounding variables that compromise experimental reproducibility and clinical outcomes. L-T4 requires tissue-specific 5'-deiodinase activity for conversion to active T3, a process that is variably impaired under conditions of illness, caloric restriction, or pharmacological intervention—with approximately 80% of circulating T3 derived from peripheral T4 conversion under normal physiology [1]. The D-isomer (dextrothyronine, D-T3) exhibits only 1-10% of the biological activity of L-T3 at the pituitary-thyroid axis while paradoxically inducing compensatory deiodinase upregulation [2]. Reverse T3 (3,3',5'-triiodo-L-thyronine), a natural T4 metabolite, acts as a functional antagonist by competing for receptor binding without eliciting transcriptional activation, thereby blocking T3 action in target tissues [3]. These differences preclude simple molar equivalence-based substitution and necessitate compound-specific selection criteria grounded in quantitative comparative evidence.

Liothyronine (CAS 15785-49-6) Comparative Quantitative Evidence vs. Thyroid Hormone Analogs


Liothyronine TRα/TRβ Binding Affinity: Ki Comparison vs. Levothyroxine (T4)

Liothyronine binds to human thyroid hormone receptors TRα and TRβ with Ki values of 2.33 nM, representing approximately 10-fold higher affinity compared to the prohormone levothyroxine (T4) for the same nuclear receptors [1]. This affinity difference is mechanistically linked to the observation that T4 requires peripheral deiodination to T3 for full biological activity, whereas liothyronine binds directly as the active ligand without requiring enzymatic conversion [2]. The structural basis for this difference lies in the presence of three iodine atoms in liothyronine versus four in levothyroxine, affecting receptor pocket complementarity.

Receptor binding affinity Nuclear receptor pharmacology Thyroid hormone signaling

Liothyronine Monotherapy Metabolic Outcomes: Randomized Crossover Trial vs. Levothyroxine

In a randomized, double-blind, crossover trial of 14 hypothyroid patients receiving equivalent TSH-normalizing doses of either liothyronine (L-T3) or levothyroxine (L-T4) administered thrice daily for 6 weeks, liothyronine treatment produced significantly greater metabolic effects [1]. Subjects on liothyronine experienced a mean weight reduction of 2.1 kg compared to levothyroxine (70.6 ± 12.5 kg vs. 68.5 ± 11.9 kg, P = 0.009) [1]. Lipid parameters showed consistent improvement with liothyronine: total cholesterol decreased by 10.9 ± 10.0% (P = 0.002), LDL-cholesterol decreased by 13.3 ± 12.1% (P = 0.002), and apolipoprotein B decreased by 18.3 ± 28.6% (P = 0.018) [1].

Clinical endocrinology Lipid metabolism Body weight regulation Hypothyroidism treatment

Liothyronine (L-T3) vs. Dextrothyronine (D-T3) Biological Activity: In Vivo and In Vitro Quantification

Comparative assessment of L-T3 (liothyronine) and D-T3 (dextrothyronine) in male Wistar rats revealed that D-T3 possesses only 1-10% of the biological activity of L-T3 in suppressing serum TSH and T4 concentrations following both in vivo oral/subcutaneous administration and in vitro pituitary gland superfusion [1]. Specifically, the 'no effect' dose threshold for serum TSH suppression was below 0.01 mg/kg for L-T3 versus 0.1 mg/kg for D-T3 following 14-day oral gavage treatment, representing an approximate 10-fold potency difference [1]. Notably, both enantiomers increased liver and kidney deiodinase activity to comparable extents, indicating that D-T3 retains some metabolic effects unrelated to canonical receptor activation [1].

Stereoselectivity Pituitary-thyroid axis Receptor pharmacology Enantiomer comparison

Liothyronine vs. Levothyroxine Protein Binding and Pharmacokinetic Differentiation

Liothyronine (T3) exhibits substantially lower serum protein binding affinity compared to levothyroxine (T4), a property that fundamentally governs their distinct pharmacokinetic profiles [1]. The higher affinity of levothyroxine for both thyroid-binding globulin (TBG) and thyroid-binding prealbumin (transthyretin) results in a longer circulating half-life of approximately 7 days for T4 versus 2.5 days for T3 [1][2]. Liothyronine achieves 95% absorption within 4 hours with onset of pharmacologic activity occurring within hours, whereas levothyroxine requires days to weeks to reach steady-state [2]. The TBG binding affinity for T3 is approximately 20-fold lower than that for T4, and albumin binding differs accordingly [3].

Pharmacokinetics Serum protein binding Drug distribution Half-life comparison

Liothyronine (L-T3) vs. Reverse T3 (rT3) Functional Antagonism: Nuclear Binding Displacement

Reverse triiodothyronine (3,3',5'-triiodo-L-thyronine; rT3), a natural T4 metabolite, is devoid of nuclear receptor displacement activity for bound 125I-L-T3 in hepatic and heart nuclei in vivo, whereas liothyronine (L-T3) demonstrates robust displacement activity [1]. rT3 binds to T3 receptors without eliciting transcriptional activation, effectively blocking the action of liothyronine in target tissues through competitive antagonism [2]. The ratio of rT3 to T3 serves as a clinically validated biomarker of thyroid hormone metabolism and function, with an elevated ratio indicative of 'sick euthyroid' syndrome where peripheral T4-to-T3 conversion is impaired [2].

Receptor antagonism Nuclear hormone receptors Thyroid hormone metabolites Competitive binding

Liothyronine Sustained-Release Formulation: Novel Excipient and Delivery System Differentiation

A patented sustained-release composition (US 11,964,048 B2, filed 2021, granted 2024) describes an osmotic, floating, gastroretentive multilayer core comprising liothyronine or a pharmaceutically acceptable salt thereof, combined with an acid and a gas-generating agent in a pull layer, covered by a permeable elastic membrane with at least one orifice [1]. This formulation contrasts with conventional immediate-release liothyronine tablets which produce non-physiological peak serum T3 concentrations following once-daily administration [2]. The gastroretentive design extends gastric residence time and enables sustained hormone release, potentially addressing the short half-life limitation of immediate-release liothyronine formulations.

Pharmaceutical formulation Sustained release Drug delivery systems Gastroretentive dosage forms

Liothyronine (CAS 15785-49-6) Evidence-Backed Research and Industrial Application Scenarios


Metabolic Research Requiring Maximal Thyroid Hormone Action on Lipid and Body Weight Endpoints

Based on the randomized crossover trial evidence showing that liothyronine monotherapy reduced body weight by 2.1 kg (P = 0.009) and decreased LDL-cholesterol by 13.3% (P = 0.002) compared to levothyroxine at equivalent TSH-suppressive doses [1], liothyronine is the preferred thyroid hormone for preclinical or clinical studies where maximal metabolic effects on body composition and lipid profiles are primary endpoints. The thrice-daily dosing regimen employed in this study (6-week treatment periods, target TSH 0.5-1.5 mU/L) provides a validated protocol for achieving these differential metabolic outcomes.

Nuclear Receptor Binding and Transcriptional Activation Assays Requiring Direct Ligand Activity

For in vitro receptor binding studies, liothyronine demonstrates Ki values of 2.33 nM for both hTRα and hTRβ, representing approximately 10-fold higher affinity than levothyroxine [2]. This affinity differential enables assay design at lower compound concentrations with reduced non-specific binding. Unlike levothyroxine, which requires enzymatic conversion to active T3 and introduces confounding variables related to deiodinase activity, liothyronine acts directly as the active ligand without metabolic processing requirements [3]. This direct activity is critical for cell-free binding assays and reporter gene systems where deiodinase enzymes are absent.

Acute Pharmacodynamic Studies Requiring Rapid Onset and Short Duration of Action

Liothyronine's pharmacokinetic profile—95% oral absorption within 4 hours, onset of pharmacologic activity within hours, and biological half-life of approximately 2.5 days [4]—makes it uniquely suited for acute intervention studies where rapid washout is required. In contrast, levothyroxine exhibits a half-life of approximately 7 days and extensive protein binding to TBG (20-fold higher affinity than for T3) and transthyretin [4], precluding its use in crossover designs or protocols requiring complete hormone clearance between treatment arms. The short half-life also enables precise titration of thyroid status in animal models.

Sustained-Release Formulation Development Targeting Physiologic T3 Exposure Profiles

The patented gastroretentive sustained-release liothyronine formulation (US 11,964,048 B2) provides a platform for developing dosage forms that address the limitation of non-physiological peak serum T3 concentrations associated with conventional immediate-release products [5]. The osmotic floating multilayer core technology—incorporating liothyronine with an acid, gas-generating agent, and permeable elastic membrane—enables extended gastric retention and sustained hormone release [5]. This formulation approach is relevant for pharmaceutical development programs seeking to improve the therapeutic index of liothyronine or create more physiologically relevant exposure profiles for chronic dosing studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Liothyronine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.